Cas no 18856-95-6 (4-amino-N-(3-methylbutyl)benzene-1-sulfonamide)

4-amino-N-(3-methylbutyl)benzene-1-sulfonamide 化学的及び物理的性質
名前と識別子
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- 4-Amino-N-(3-methylbutyl)benzene-1-sulfonamide
- 4-amino-N-(3-methylbutyl)benzene-1-sulfonamide
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4-amino-N-(3-methylbutyl)benzene-1-sulfonamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-122724-1.0g |
4-amino-N-(3-methylbutyl)benzene-1-sulfonamide |
18856-95-6 | 95.0% | 1.0g |
$442.0 | 2025-03-21 | |
TRC | A640333-25mg |
4-Amino-N-(3-methylbutyl)benzene-1-sulfonamide |
18856-95-6 | 25mg |
$ 70.00 | 2022-04-02 | ||
Enamine | EN300-122724-100mg |
4-amino-N-(3-methylbutyl)benzene-1-sulfonamide |
18856-95-6 | 95.0% | 100mg |
$124.0 | 2023-10-02 | |
A2B Chem LLC | AV50655-5g |
4-amino-N-(3-methylbutyl)benzene-1-sulfonamide |
18856-95-6 | 95% | 5g |
$1706.00 | 2024-04-20 | |
Aaron | AR01A4AZ-10g |
4-amino-N-(3-methylbutyl)benzene-1-sulfonamide |
18856-95-6 | 95% | 10g |
$2638.00 | 2023-12-14 | |
Aaron | AR01A4AZ-500mg |
4-amino-N-(3-methylbutyl)benzene-1-sulfonamide |
18856-95-6 | 95% | 500mg |
$481.00 | 2025-02-09 | |
Aaron | AR01A4AZ-1g |
4-amino-N-(3-methylbutyl)benzene-1-sulfonamide |
18856-95-6 | 95% | 1g |
$633.00 | 2025-02-09 | |
Aaron | AR01A4AZ-50mg |
4-amino-N-(3-methylbutyl)benzene-1-sulfonamide |
18856-95-6 | 95% | 50mg |
$141.00 | 2025-02-09 | |
Enamine | EN300-122724-1000mg |
4-amino-N-(3-methylbutyl)benzene-1-sulfonamide |
18856-95-6 | 95.0% | 1000mg |
$442.0 | 2023-10-02 | |
Enamine | EN300-122724-0.1g |
4-amino-N-(3-methylbutyl)benzene-1-sulfonamide |
18856-95-6 | 95.0% | 0.1g |
$124.0 | 2025-03-21 |
4-amino-N-(3-methylbutyl)benzene-1-sulfonamide 関連文献
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8. Boronic acid liposomes for cellular delivery and content release driven by carbohydrate binding†‡Xiaoyu Zhang,Daiane S. Alves,Jinchao Lou,Shelby D. Hill,Francisco N. Barrera,Michael D. Best Chem. Commun., 2018,54, 6169-6172
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Junfeng Xie,Shuang Li,Xiaodong Zhang,Jiajia Zhang,Ruoxing Wang,Hao Zhang,Bicai Pan,Yi Xie Chem. Sci., 2014,5, 4615-4620
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10. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
4-amino-N-(3-methylbutyl)benzene-1-sulfonamideに関する追加情報
Introduction to 4-amino-N-(3-methylbutyl)benzene-1-sulfonamide (CAS No. 18856-95-6)
4-amino-N-(3-methylbutyl)benzene-1-sulfonamide, identified by its Chemical Abstracts Service (CAS) number 18856-95-6, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the class of sulfonamides, which are well-documented for their diverse biological activities and therapeutic potential. The molecular structure of 4-amino-N-(3-methylbutyl)benzene-1-sulfonamide incorporates a benzene ring substituted with both an amino group and a sulfonamide moiety, further functionalized with a 3-methylbutyl chain. This unique arrangement imparts distinct physicochemical properties and biological interactions, making it a valuable scaffold for drug discovery and development.
The sulfonamide group (-SO₂NH₂) is a key pharmacophore in medicinal chemistry, known for its ability to form hydrogen bonds and interact with biological targets such as enzymes and receptors. In particular, the presence of the amino group at the para position relative to the sulfonamide enhances its solubility and reactivity, which are critical factors in drug design. The 3-methylbutyl side chain contributes to the compound's lipophilicity, influencing its absorption, distribution, metabolism, and excretion (ADME) profiles. These structural features make 4-amino-N-(3-methylbutyl)benzene-1-sulfonamide a promising candidate for further exploration in therapeutic applications.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding affinity and mode of interaction of 4-amino-N-(3-methylbutyl)benzene-1-sulfonamide with various biological targets. Studies have suggested that this compound may exhibit inhibitory activity against certain enzymes implicated in inflammatory pathways and metabolic disorders. For instance, preliminary computational studies indicate that it could interact with cyclooxygenase (COX) enzymes, potentially modulating prostaglandin synthesis and alleviating inflammation-related symptoms. Additionally, its sulfonamide moiety may engage with bacterial enzymes such as dihydropteroate synthase (DHPS), which is a validated target for antibiotics.
The pharmaceutical industry has increasingly leveraged sulfonamides as intermediates in the synthesis of novel therapeutics due to their versatility and well-established safety profiles. The structural motif of 4-amino-N-(3-methylbutyl)benzene-1-sulfonamide aligns with this trend, offering a versatile platform for derivative development. Researchers have explored modifications to the 3-methylbutyl chain to optimize pharmacokinetic properties, such as enhancing oral bioavailability or prolonging half-life. Furthermore, the introduction of fluorine or chlorine substituents at strategic positions on the benzene ring has been shown to improve metabolic stability and binding affinity.
In vitro studies have provided preliminary insights into the biological activity of 4-amino-N-(3-methylbutyl)benzene-1-sulfonamide. Functional assays have revealed potential inhibitory effects on enzymes such as xanthine oxidase (XO), which is involved in uric acid metabolism and implicated in gout pathophysiology. Moreover, its interaction with nuclear receptors like peroxisome proliferator-activated receptors (PPARs) has been investigated for their role in lipid metabolism and anti-inflammatory responses. These findings underscore the compound's multifaceted potential as a therapeutic agent.
The synthesis of 4-amino-N-(3-methylbutyl)benzene-1-sulfonamide involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Key synthetic steps include nucleophilic aromatic substitution on a halogenated benzene precursor, followed by sulfonation and subsequent amine coupling using the 3-methylbutyl group. Advances in green chemistry principles have encouraged researchers to optimize these synthetic routes for sustainability, minimizing waste generation and hazardous byproducts.
As interest in personalized medicine grows, compounds like 4-amino-N-(3-methylbutyl)benzene-1-sulfonamide are being evaluated for their potential use in targeted therapies based on genetic or molecular profiles of patients. The structural flexibility of this sulfonamide derivative allows for fine-tuning its properties to match specific disease indications or patient populations. For example, derivatives with enhanced solubility may be developed for oral administration, while those with improved membrane permeability could be optimized for topical applications.
The role of sulfonamides in addressing emerging therapeutic challenges cannot be overstated. With increasing resistance to conventional antibiotics and the rise of chronic inflammatory diseases, compounds like 4-amino-N-(3-methylbutyl)benzene-1-sulfonamide offer new avenues for intervention. Ongoing research aims to elucidate its mechanism of action across different biological pathways, providing a foundation for developing next-generation therapeutics.
In conclusion,4-amino-N-(3-methylbutyl)benzene-1-sulfonamide (CAS No. 18856-95-6) represents a compelling subject of study in pharmaceutical chemistry due to its unique structural features and promising biological activities. Its sulfonamide core combined with functional groups such as amino and 3-methylbutyl side chains makes it a versatile scaffold for drug development. As research continues to uncover new applications and refine synthetic methodologies,4-amino-N-(3-methylbutyl)benzene-1-sulfonamide is poised to play an important role in addressing unmet medical needs.
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